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Introduction
The gH625 peptide, a 19-amino acid sequence derived from the gH glycoprotein of the Herpes

simplex 1 virus, is a membrane-perturbing domain that facilitates the translocation of cargo

across cellular membranes.[1][2] When incorporated into liposomal formulations, gH625
enhances the intracellular delivery of encapsulated therapeutics, making it a promising tool for

overcoming drug resistance and improving drug efficacy, particularly for targets within the

central nervous system.[2][3][4] These application notes provide detailed protocols for the

formulation, characterization, and application of gH625-functionalized liposomes. The gH625
peptide interacts with membrane lipids, inducing a transient helical structure that disrupts the

membrane organization, thereby enabling the liposome to bypass the endocytic pathway for

more direct cytosolic delivery.[1][2]

Physicochemical Characterization of gH625
Liposomes
The physical properties of liposomes are critical for their in vivo performance. Key parameters

include particle size (hydrodynamic diameter), polydispersity index (PDI), and drug loading

content. Dynamic Light Scattering (DLS) is a standard technique for measuring size and PDI.

[5]
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Formulation
Hydrodynamic
Diameter (nm)

Polydispersity
Index (PDI)

Drug Loading
Content (%)

Reference

LipoDoxo-gH625 140 Uniform >90% [4][6]

gH625-

lipoPACAP
< 200 (implied) < 0.3 Not specified [5]

Experimental Protocols
Protocol 1: Preparation of gH625-Functionalized
Liposomes via Thin Film Hydration
This protocol describes the formation of large unilamellar vesicles (LUVs) functionalized with

gH625. Two alternative lipid compositions are provided.

Materials:

Lipid Composition A: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and Cholesterol

(Chol) in a 70:30 molar ratio.[5][7]

Lipid Composition B: Soy phospholipid mixture, Cholesterol, DSPE-PEG, and (C18)2L-N3 in

a 57:28:5:10 molar ratio.[6]

DSPE-PEG2000-gH625 (pre-conjugated peptide-lipid) or gH625-Pra and azido-

functionalized lipids for click chemistry.[5][6]

Chloroform

HEPES buffer (5 mM, pH 7.4) or other suitable aqueous buffer.[6][7]

Nitrogen gas stream

Lyophilizer

Water bath sonicator or vortex mixer

Extruder with polycarbonate membranes (e.g., 0.1 µm pore size).[5][7]
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Procedure:

Lipid Film Formation:

Dissolve the chosen lipids and DSPE-PEG2000-gH625 (if using pre-conjugated peptide)

in chloroform in a round-bottom flask.[5][7]

Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to

form a thin lipid film on the inner surface.[5][7]

To ensure complete removal of residual solvent, place the flask under vacuum overnight

using a lyophilizer.[5][6]

Hydration:

Hydrate the dry lipid film with the desired aqueous buffer (e.g., HEPES buffer). If

encapsulating a hydrophilic drug, it should be dissolved in this buffer.[6][7]

Agitate the suspension using a vortex mixer or bath sonicator to facilitate the formation of

multilamellar vesicles (MLVs).

Extrusion:

To produce unilamellar vesicles of a defined size, subject the MLV suspension to multiple

freeze-thaw cycles (e.g., eight times) by alternating between liquid nitrogen and a warm

water bath.[5][7]

Extrude the suspension 10-20 times through polycarbonate membranes with a defined

pore size (e.g., 0.1 µm) using a mini-extruder.[5][7]

Functionalization (if not using pre-conjugated peptide):

For post-insertion or click chemistry methods, the gH625 peptide is conjugated to the

surface of pre-formed liposomes.[6][8] This often involves reacting a modified peptide

(e.g., gH625-Pra for click chemistry) with reactive lipids incorporated in the liposome

membrane.[6]
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Protocol 2: Drug Loading using an Ammonium Sulfate
Gradient
This method is particularly effective for loading amphipathic weak bases like doxorubicin.

Materials:

Pre-formed liposomes (from Protocol 1, hydrated with ammonium sulfate buffer)

Doxorubicin (Doxo) solution

Sephadex G50 column or other size-exclusion chromatography method.[6]

Procedure:

Prepare liposomes as described in Protocol 1, using an ammonium sulfate solution (e.g.,

250 mM) for hydration.

Remove the external ammonium sulfate by passing the liposome suspension through a

Sephadex G50 column pre-equilibrated with a different buffer (e.g., HEPES-NaCl).[6]

Add the doxorubicin solution to the purified liposomes. The desired drug-to-lipid ratio should

be determined empirically, a common starting point is 0.1 (w/w).[6]

Incubate the mixture at a temperature above the lipid phase transition temperature (e.g.,

60°C) for a specified time (e.g., 30 minutes) with stirring.[9]

Remove unloaded doxorubicin using a Sephadex G50 column.[6]

Determine the drug loading content, which is often above 90%.[6]

Protocol 3: In Vitro Blood-Brain Barrier Transcytosis
Assay
This protocol evaluates the ability of gH625-liposomes to cross an in vitro model of the blood-

brain barrier (BBB).[5][10]

Materials:
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Transwell insert system with a microporous membrane

Brain endothelial cells (e.g., bEnd.3 cells)

Neuronal cells (e.g., SH-SY5Y) for the basolateral chamber (optional).[5][10]

gH625-liposomes encapsulating a fluorescent marker (e.g., Rhodamine-labeled PACAP).[5]

Control (non-functionalized) liposomes.[5]

Fluorometer or confocal microscope.

Procedure:

Seed the brain endothelial cells on the apical side of the Transwell membrane and culture

until a confluent monolayer with tight junctions is formed.

Optionally, culture neuronal cells in the basolateral chamber.[10]

Add the gH625-liposomes and control liposomes to the apical chamber.

At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral

chamber.[11][12]

Quantify the amount of fluorescently labeled cargo that has crossed the endothelial

monolayer using a fluorometer.[11][12]

Cell lysates from the endothelial monolayer can also be analyzed to determine cellular

uptake.[11][12]

Confocal microscopy can be used to visualize the cellular uptake and transcytosis of the

liposomes.

Diagrams
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Caption: Workflow for gH625-liposome formulation and testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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